[(But-2-yn-1-yl)selanyl]benzene
Description
Properties
CAS No. |
13702-07-3 |
|---|---|
Molecular Formula |
C10H10Se |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
but-2-ynylselanylbenzene |
InChI |
InChI=1S/C10H10Se/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 |
InChI Key |
NBYBTJBBCJLBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(But-2-yn-1-yl)selanyl]benzene typically involves the reaction of but-2-yn-1-yl halides with selenolates. One common method is the nucleophilic substitution reaction where but-2-yn-1-yl bromide reacts with sodium selenide in the presence of a suitable solvent like dimethylformamide (DMF) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for [(But-2-yn-1-yl)selanyl]benzene are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(But-2-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The but-2-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [(But-2-yn-1-yl)selanyl]benzene can yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring or the but-2-yn-1-yl group.
Scientific Research Applications
[(But-2-yn-1-yl)selanyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(But-2-yn-1-yl)selanyl]benzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in various biochemical pathways. The compound’s effects are often mediated by its ability to modulate oxidative stress and influence redox reactions within cells .
Comparison with Similar Compounds
Structural and Functional Analogues
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI)
- Structure : Combines a 4-chlorophenylselanyl group with a methyl-substituted indole ring.
- Key Properties :
4-[(But-2-yn-1-yl)selanyl]benzene-1-sulfonamide
- Structure : Benzene ring with a selanyl-but-2-yn-1-yl group and a sulfonamide (-SO₂NH₂) substituent.
- Formula: C₁₀H₁₁NO₂SSe; molecular weight: 312.22 g/mol .
- Applications : Used in structural biology and as a precursor in drug design .
Phenyl Benzoate
- Structure : Benzene esterified with a benzoic acid group.
- Key Properties :
Comparative Data Table
Key Research Findings
- Reactivity : Selenium-containing compounds exhibit distinct redox behavior. For example, CMI’s selanyl group participates in scavenging reactive oxygen species, contributing to its neuroprotective effects . The but-2-yn-1-yl group in [(But-2-yn-1-yl)selanyl]benzene may similarly stabilize radicals, though experimental validation is needed.
- Biological Activity : CMI’s efficacy in stress-induced depression models highlights the role of selenium in modulating neurological pathways. By contrast, [(But-2-yn-1-yl)selanyl]benzene’s simpler structure may limit target specificity but enhance metabolic stability .
- Synthetic Utility : Sulfonamide derivatives (e.g., 4-[(But-2-yn-1-yl)selanyl]benzene-1-sulfonamide) are valuable in crystallography due to their well-defined diffraction patterns, often resolved using SHELX software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
